![molecular formula C21H21N3O4 B2873568 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acrylamide CAS No. 2035022-16-1](/img/structure/B2873568.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acrylamide
カタログ番号 B2873568
CAS番号:
2035022-16-1
分子量: 379.416
InChIキー: ALJZECDWXYGKME-SOFGYWHQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is an acrylamide derivative, which means it contains a functional group derived from acrylic acid. The structure also includes a benzo[d][1,3]dioxol-5-yl moiety, which is a type of aromatic ether, and a furan ring, which is a heterocyclic compound with a 5-membered ring structure containing an oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of conjugated double bonds, aromatic rings, and heteroatoms (oxygen in the dioxol and furan rings, and nitrogen in the pyrazol ring). These features could confer interesting electronic properties to the molecule .Chemical Reactions Analysis
As an acrylamide derivative, this compound could participate in various chemical reactions. For instance, the carbon-carbon double bond in the acrylamide moiety could undergo addition reactions. The aromatic ether and furan rings might also be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of polar functional groups and aromatic rings could influence its solubility, boiling point, melting point, and other physical properties .科学的研究の応用
Synthesis and Characterization
- Research on related pyrrole and pyrazole derivatives focuses on synthesis and characterization, often aiming to explore their chemical properties and potential applications. For instance, the synthesis and computational study of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) by aldol condensation demonstrated the compound's potential for forming heterocyclic compounds such as oxiranes, oxazoles, pyrazoles, pyridines, pyrimidines, and pyrans through nucleophilic attack due to its molecular electrostatic potential and local reactivity descriptors (Singh, Rawat, & Sahu, 2014).
Polymerization and Material Applications
- Compounds with acrylamide groups, such as the one you're inquiring about, are often explored for their polymerization capabilities. For example, the synthesis and polymerization of novel functional acrylamides have been studied for their potential in creating materials with specific properties (Ling, Habicher, Kuckling, & Adler, 1999). These materials might have applications in various fields, including biotechnology and materials science.
Antimicrobial and Antitumor Applications
- Research into similar compounds has also explored their potential antimicrobial and antitumor activities. For instance, novel acrylate monomers synthesized from kojic acid derivatives showed moderate to good antibacterial and antifungal activities (Saraei, Zarrini, Esmati, & Ahmadzadeh, 2016). Additionally, pyrazolo[3,4-d]pyrimidine derivatives have been studied for their in vitro antitumor activity against various cancer cell lines, indicating the potential therapeutic applications of these compounds (Nassar, Atta-Allah, & Elgazwy, 2015).
将来の方向性
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14-21(18-4-3-11-26-18)15(2)24(23-14)10-9-22-20(25)8-6-16-5-7-17-19(12-16)28-13-27-17/h3-8,11-12H,9-10,13H2,1-2H3,(H,22,25)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJZECDWXYGKME-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C=CC2=CC3=C(C=C2)OCO3)C)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

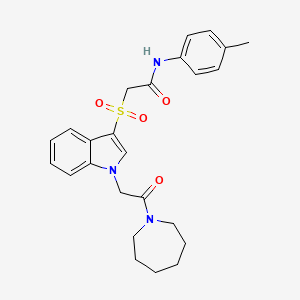
![2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2873487.png)
![(E)-4-(Dimethylamino)-N-[4,4,4-trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]but-2-enamide](/img/structure/B2873489.png)
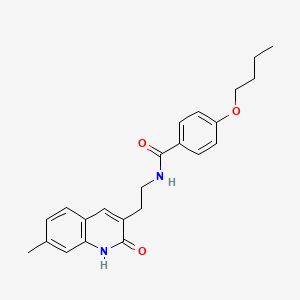

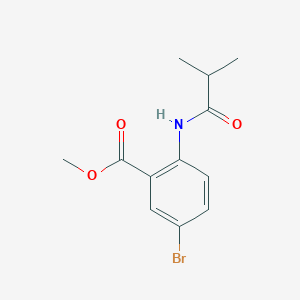
![N-1,3-benzodioxol-5-yl-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2873495.png)
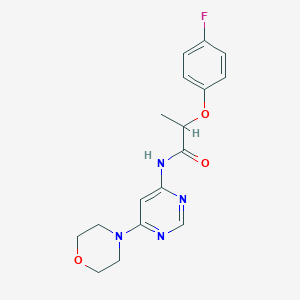
![4-(Aminomethyl)-N-cyclobutyl-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B2873501.png)
![1,7-dimethyl-3-phenethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2873503.png)
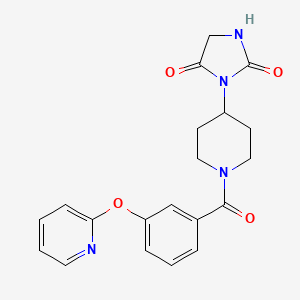
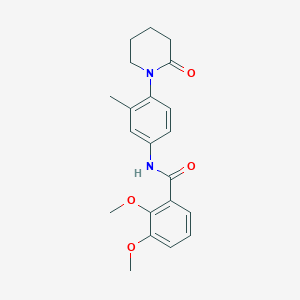

![tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B2873508.png)